2-叔丁基-9H-咔唑

描述

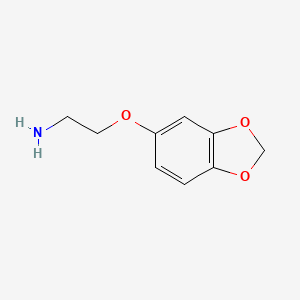

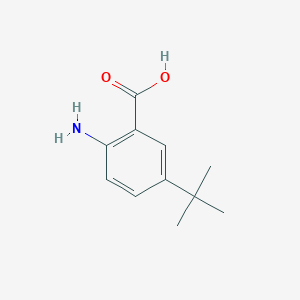

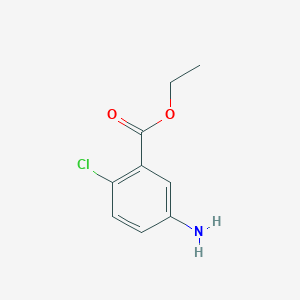

2-Tert-butyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is characterized by the presence of a tert-butyl group attached to the carbazole molecule . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .

Synthesis Analysis

The synthesis of alkyl-substituted carbazole derivatives, such as 2-Tert-butyl-9H-carbazole, often involves the alkylation of carbazole with an alkylating agent . For instance, the dialkylcarbazole was synthesized by Friedel-Crafts reaction of 9H-carbazole and tert-butyl chloride catalyzed by zinc (II) chloride .Molecular Structure Analysis

The molecular formula of 2-Tert-butyl-9H-carbazole is C16H17N . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Chemical Reactions Analysis

Carbazole derivatives can be used as antioxidants in the lubricating oil industry . The alkylation of carbazole with 2-chloro-2-methylpropane and 2-bromopropane catalyzed by anhydrous aluminum chloride was studied .Physical And Chemical Properties Analysis

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .科学研究应用

Organic Optoelectronic Materials

2-Tert-butyl-9H-carbazole is a key component in the development of organic optoelectronic materials due to its excellent optoelectronic properties, high charge carrier mobility, and morphological stability . It serves as a building block for molecular, oligomeric, dendrimeric, and polymeric structures that are used in various optoelectronic devices.

Nanodevices

The compound’s derivatives are potential candidates for use in nanodevices. Their electropolymerization can result in polymers with different bandgap energies and conjugation lengths, which are crucial for the performance of nanoscale devices .

Rechargeable Batteries

In the field of rechargeable batteries, 2-Tert-butyl-9H-carbazole derivatives can enhance the electrochemical properties of the battery components. They contribute to the development of materials with high charge carrier mobility, which is essential for efficient energy storage .

Electrochemical Transistors

The derivatives of 2-Tert-butyl-9H-carbazole are used in the synthesis of materials for electrochemical transistors. These materials exhibit high environmental stability and good electrical properties, making them suitable for transistor applications .

Photovoltaic Cells

Carbazole-based materials, including those derived from 2-Tert-butyl-9H-carbazole, are utilized as donor materials in organic solar cells and hole-transport materials in perovskite solar cells. They have been shown to enhance photovoltaic parameters, contributing to more efficient solar energy conversion .

作用机制

Target of Action

The primary target of 2-Tert-butyl-9H-carbazole is the electron transport chain in organic light-emitting diode (OLED) devices . The compound’s large π-electron conjugated system, strong electron transfer ability, and rigid polycyclic structure make it an ideal molecule for constructing hole transport materials, host materials, and luminescent materials .

Mode of Action

2-Tert-butyl-9H-carbazole interacts with its targets by transferring electrons . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound . This interaction leads to changes in the electronic properties of the OLED devices, enhancing their performance .

Biochemical Pathways

The compound affects the electron transport pathway in OLED devices . Its strong electron transfer ability and rigid polycyclic structure enhance the performance of these devices . The carbazole ring of the compound can also be easily modified with various functional groups, further enhancing its performance in different functional layers of OLED devices .

Pharmacokinetics

physical properties play a crucial role in its bioavailability in OLED devices. The compound has a melting point of 233-235°C and a predicted boiling point of 424.2±14.0 °C . It is stored in a dry, room temperature environment .

Result of Action

The action of 2-Tert-butyl-9H-carbazole results in enhanced performance of OLED devices . The compound’s strong electron transfer ability and rigid polycyclic structure contribute to its excellent optoelectronic properties, thermal stability, and morphological stability . This leads to improved luminous efficiency and extended lifespan of OLED devices .

Action Environment

The action, efficacy, and stability of 2-Tert-butyl-9H-carbazole are influenced by environmental factors such as temperature and humidity . The compound is stored in a dry, room temperature environment to maintain its stability . Furthermore, the compound’s glass transition temperature increases due to the 3,6-Di-tert-butyl component of the carbazole , indicating that its performance may be affected by temperature changes.

安全和危害

未来方向

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .

属性

IUPAC Name |

2-tert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFORZIUGGNDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499227 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-9H-carbazole | |

CAS RN |

69386-36-3 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)